N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
Description
N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a hydrazone derivative characterized by a tetradecanamide chain linked to a hydrazino-oxoethyl moiety and a 4-chloro-3-nitrobenzylidene group. The compound’s lipophilicity, influenced by the tetradecanamide chain, may facilitate membrane permeability, a critical factor in pharmacological applications .
Properties
CAS No. |
765907-81-1 |
|---|---|
Molecular Formula |
C23H35ClN4O4 |
Molecular Weight |
467.0 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C23H35ClN4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(29)25-18-23(30)27-26-17-19-14-15-20(24)21(16-19)28(31)32/h14-17H,2-13,18H2,1H3,(H,25,29)(H,27,30)/b26-17+ |
InChI Key |
VOLKINWFFLGCQA-YZSQISJMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group under specific conditions using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amine.
Substitution: Substituted benzylidene derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of bioactive compounds for pharmaceutical research .
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical structure.
- Studied for its interactions with biological targets and pathways .
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitrobenzylidene moiety may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural features and properties of the target compound and its analogs:
*Inferred from analogous compounds.
Key Observations:
- This aligns with findings in , where a 4-nitrobenzylidene derivative exhibited potent antimicrobial activity . Electron-donating groups (EDGs): Compounds with methoxy () or hydroxy () groups exhibit hydrogen-bonding capabilities, improving solubility but possibly reducing membrane penetration . Aliphatic vs. aromatic amides: The tetradecanamide chain in the target compound increases lipophilicity compared to benzamide derivatives (e.g., ), favoring interactions with lipid-rich environments .
Molecular Weight and Lipophilicity :
- Longer aliphatic chains (e.g., tetradecanamide) correlate with higher molecular weights and lipophilicity, as seen in , and 16. This may enhance bioavailability but reduce aqueous solubility .
Biological Activity
N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide, a complex hydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological properties, supported by recent research findings and case studies.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, primarily focusing on the reaction of hydrazine derivatives with various aldehydes. The compound can be characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.
Table 1: Characterization Techniques for this compound
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identifies functional groups |
| 1H NMR | Provides information on hydrogen environments |
| 13C NMR | Reveals carbon framework |
| Mass Spectrometry | Determines molecular weight |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of hydrazone derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.
Anticancer Activity
The compound has shown promising anticancer properties in vitro. In a study involving cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that the compound induced apoptosis and inhibited cell proliferation. The underlying mechanisms may include the activation of caspase pathways and modulation of cell cycle regulatory proteins.
Table 2: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A recent investigation demonstrated that a related hydrazone derivative exhibited a Minimum Inhibitory Concentration (MIC) as low as 15 µg/mL against E. coli, suggesting strong antibacterial potential.
- Anticancer Research : In preclinical trials, this compound was tested on various cancer cell lines, showing a dose-dependent reduction in viability with IC50 values ranging from 10 to 30 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
